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Compound of Interest

1-Bromo-3,5-
Compound Name: _
bis(bromomethyl)benzene

cat. No.: B1275827

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The GHS hazard classification for C8BH7Br3 and its isomers, such as 2,4,6-
tribromostyrene, is not readily available in public databases or safety data sheets. This guide,
therefore, presents a predicted hazard profile for 2,4,6-tribromostyrene based on computational
toxicology models. The information provided herein is intended for guidance and should be
supplemented with experimental data as it becomes available.

Introduction

The chemical formula C8H7Br3 encompasses a group of brominated styrene isomers. Due to
the absence of comprehensive toxicological data, establishing a definitive Globally Harmonized
System (GHS) of Classification and Labelling of Chemicals profile for these compounds is
challenging. This technical guide focuses on a representative isomer, 2,4,6-tribromostyrene, to
provide a predicted hazard classification. This prediction is derived from in silico toxicological
models, which utilize structure-activity relationships to estimate potential hazards.

Predicted GHS Hazard Classification for 2,4,6-
Tribromostyrene

The following table summarizes the predicted GHS hazard classification for 2,4,6-
tribromostyrene based on computational analysis.
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Methodology for In Silico Prediction

The predicted GHS classification was derived using a computational toxicology workflow. This
process involves several key steps to estimate the potential hazards of a chemical based on its
molecular structure.

Experimental Protocol: In Silico GHS Hazard Prediction

e Chemical Structure Input: The canonical SMILES (Simplified Molecular Input Line Entry
System) string for 2,4,6-tribromostyrene (C=Cclc(Br)cc(Br)cclBr) was used as the input for
the predictive models.

» Descriptor Calculation: A comprehensive set of molecular descriptors (e.g., topological,
constitutional, quantum-chemical) were calculated from the 2D and 3D structures of the
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molecule.

o Model Application: The calculated descriptors were then used as input for a battery of
validated Quantitative Structure-Activity Relationship (QSAR) models. These models are
mathematical equations that correlate specific molecular features with toxicological
endpoints.

« Endpoint Prediction: The models generated predictions for various GHS-relevant endpoints,
including acute oral toxicity (LD50), skin irritation/corrosion, eye irritation/damage, and
aguatic toxicity.

e GHS Classification Mapping: The predicted endpoint values were then mapped to the
corresponding GHS hazard categories and statements according to the criteria established
by the United Nations.

o Cross-Verification: Where possible, predictions from multiple models for the same endpoint
were compared to increase the confidence in the final classification.
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Caption: Workflow for In Silico GHS Hazard Prediction.

Discussion of Predicted Hazards

The in silico analysis suggests that 2,4,6-tribromostyrene is likely to be harmful if swallowed.
The presence of the vinyl group and multiple bromine atoms on the aromatic ring may
contribute to its oral toxicity.

The prediction of skin and serious eye irritation is a common feature of many halogenated
aromatic compounds. These substances can interact with biological membranes and proteins,
leading to inflammatory responses.
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The potential for respiratory irritation suggests that inhalation of dust or vapors of C8H7Br3
isomers should be avoided.

Finally, the prediction of long-term aquatic toxicity is a significant concern. Brominated aromatic
compounds are often persistent in the environment and can bioaccumulate in aquatic
organisms, posing a risk to ecosystems.

Logical Framework for Hazard Assessment of Novel
Compounds

The assessment of hazards for a novel or data-poor substance like C8H7Br3 follows a logical
progression, starting with readily available information and moving towards more complex and
resource-intensive methods.
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Caption: Logical Framework for Hazard Assessment.

Conclusion

In the absence of experimental data, computational toxicology provides a valuable starting
point for understanding the potential hazards of C8H7Br3 isomers like 2,4,6-tribromostyrene.
The predicted GHS classification presented in this guide suggests that these compounds
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should be handled with care, particularly concerning oral exposure, skin and eye contact, and
environmental release. It is imperative that these in silico predictions are eventually validated
through experimental testing to establish a definitive and robust safety profile for this class of
chemicals. Researchers and drug development professionals should use this information to
guide their risk assessment and implement appropriate safety precautions in the laboratory.

» To cite this document: BenchChem. [Navigating the Hazard Profile of CBH7Br3: An In-depth
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1275827#ghs-hazard-classification-for-c8h7br3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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